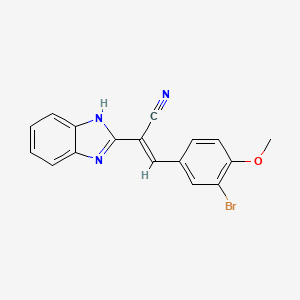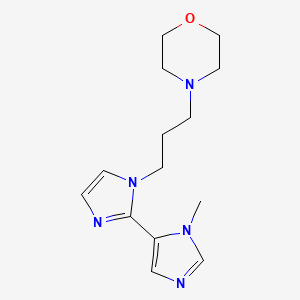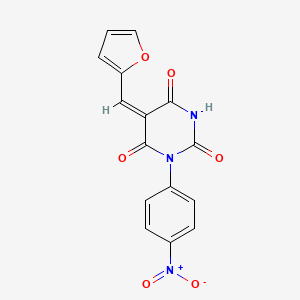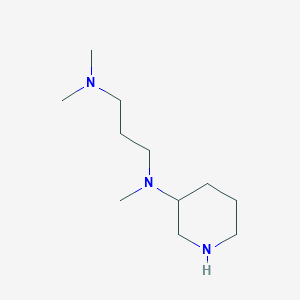
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile, also known as BMMA, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile is believed to exert its anticancer effects by inhibiting tubulin polymerization, which is essential for cell division. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile binds to the colchicine-binding site on tubulin, preventing microtubule formation and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, while exhibiting low toxicity in noncancerous cells. Additionally, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been shown to inhibit the growth of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development. However, its low solubility in water can pose challenges for in vivo experiments. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile.
Zukünftige Richtungen
Future research on 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile could focus on its potential as a fluorescent probe for bioimaging, as well as its applications in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile's antibacterial and antifungal effects, as well as its potential for drug development in other disease areas.
Synthesemethoden
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile can be synthesized using a one-pot reaction of 2-aminobenzimidazole, 3-bromo-4-methoxybenzaldehyde, and malononitrile in the presence of piperidine as a catalyst. The reaction yields a yellow solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been extensively studied for its potential applications in cancer therapy, as it has been shown to inhibit the proliferation of various cancer cell lines. Additionally, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been investigated for its antibacterial and antifungal properties, as well as its potential as a fluorescent probe for bioimaging.
Eigenschaften
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O/c1-22-16-7-6-11(9-13(16)18)8-12(10-19)17-20-14-4-2-3-5-15(14)21-17/h2-9H,1H3,(H,20,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHRVXNDACUGCG-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(dimethylamino)methyl]-1-(5-phenyl-1,2,4-oxadiazol-3-yl)-4-azepanol](/img/structure/B5493174.png)
![3-(1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5493182.png)

![4-methoxy-3-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5493196.png)



![4-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]morpholine](/img/structure/B5493221.png)
![1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone hydrobromide hydrate](/img/structure/B5493229.png)
![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5493236.png)
![4-allyl-4-methoxy-1-{[5-(phenoxymethyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B5493239.png)
![3-methyl-7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5493272.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493281.png)
![5-[(cyclohexylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5493284.png)